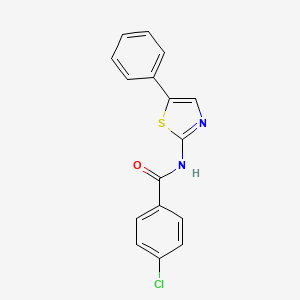![molecular formula C21H20BrClN2O4 B5303126 N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine](/img/structure/B5303126.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine, also known as BRD9539, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. BRD9539 has been shown to have potent anti-inflammatory and anti-cancer activity, making it a promising candidate for further research and development.
Wirkmechanismus
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Specifically, it binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and thus inhibiting their ability to activate gene transcription. This leads to the downregulation of genes involved in inflammation and cancer cell proliferation, resulting in the observed anti-inflammatory and anti-cancer activity.
Biochemical and Physiological Effects
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine has been shown to have a variety of biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the induction of cell death in cancer cells, and the inhibition of tumor growth in vivo. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine for lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. It also has potent activity at low concentrations, making it a useful tool for studying the role of BET proteins in disease. However, one limitation is that it may have off-target effects at higher concentrations, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine. One area of interest is the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Another area of interest is the identification of biomarkers that could be used to predict patient response to BET inhibitors, allowing for more personalized treatment approaches. Finally, there is interest in exploring the potential of BET inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their anti-cancer activity.
Synthesemethoden
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine involves several steps, starting with the reaction of 4-bromobenzoyl chloride with 3-(4-chlorophenyl)acrylic acid to form the corresponding acid chloride. This is then reacted with valine to form the final product. The synthesis has been optimized to produce high yields of pure product, and the final compound has been characterized using a variety of analytical techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications. In particular, it has been shown to have potent anti-inflammatory activity, with the ability to suppress the production of pro-inflammatory cytokines in vitro and in vivo. It has also been shown to have anti-cancer activity, with the ability to induce cell death in a variety of cancer cell lines.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN2O4/c1-12(2)18(21(28)29)25-20(27)17(11-13-3-9-16(23)10-4-13)24-19(26)14-5-7-15(22)8-6-14/h3-12,18H,1-2H3,(H,24,26)(H,25,27)(H,28,29)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQSYWOUQFOOPX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303046.png)

![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B5303096.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5303106.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5303111.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303117.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5303121.png)
![methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate](/img/structure/B5303134.png)
![methyl 5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5303142.png)